molecular formula C5H12BF3KN B14105978 Potassium ((butylamino)methyl)trifluoroborate CAS No. 888711-51-1

Potassium ((butylamino)methyl)trifluoroborate

Cat. No.: B14105978
CAS No.: 888711-51-1
M. Wt: 193.06 g/mol
InChI Key: WLCYSCUUGQZHCT-UHFFFAOYSA-N
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Description

Potassium ((butylamino)methyl)trifluoroborate is an organoboron compound that has gained attention in the field of organic chemistry due to its stability and versatility. This compound is part of the broader class of potassium trifluoroborates, which are known for their moisture and air stability, making them valuable reagents in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium ((butylamino)methyl)trifluoroborate can be synthesized through the reaction of butylamine with potassium trifluoroborate. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent moisture from affecting the reaction . The reaction conditions often include low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes maintaining strict control over reaction conditions and using high-purity reagents to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium ((butylamino)methyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. In cross-coupling reactions, the products are typically biaryl compounds or other complex organic molecules .

Scientific Research Applications

Potassium ((butylamino)methyl)trifluoroborate has several scientific research applications:

Mechanism of Action

The mechanism by which potassium ((butylamino)methyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent. In cross-coupling reactions, it acts as a nucleophile that transfers its organic group to a palladium catalyst, facilitating the formation of new carbon-carbon bonds . The molecular targets and pathways involved include the palladium catalyst and the electrophilic partners in the reaction.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (tert-butylamino)methyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium phenyltrifluoroborate

Uniqueness

Potassium ((butylamino)methyl)trifluoroborate is unique due to its specific butylamino group, which imparts distinct reactivity and stability compared to other trifluoroborates. Its stability under various conditions makes it a valuable reagent in synthetic chemistry .

Properties

CAS No.

888711-51-1

Molecular Formula

C5H12BF3KN

Molecular Weight

193.06 g/mol

IUPAC Name

potassium;butylaminomethyl(trifluoro)boranuide

InChI

InChI=1S/C5H12BF3N.K/c1-2-3-4-10-5-6(7,8)9;/h10H,2-5H2,1H3;/q-1;+1

InChI Key

WLCYSCUUGQZHCT-UHFFFAOYSA-N

Canonical SMILES

[B-](CNCCCC)(F)(F)F.[K+]

Origin of Product

United States

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